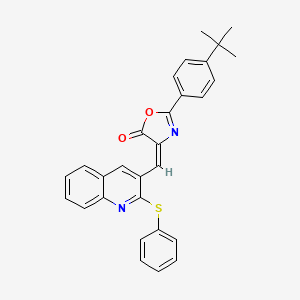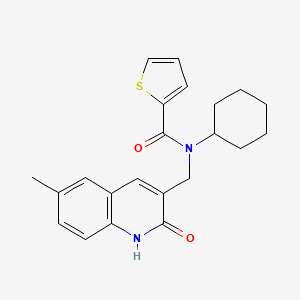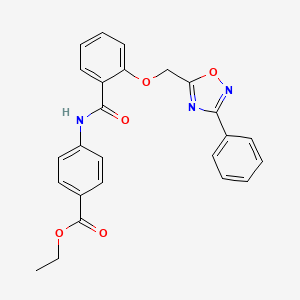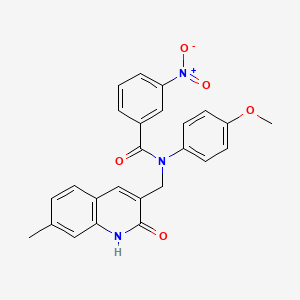
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in cancer treatment. HMN-214 is a member of the benzamide class of compounds and has been found to have a unique mechanism of action that differentiates it from other benzamide derivatives.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has a unique mechanism of action that involves inhibition of the heat shock protein 90 (HSP90) chaperone complex. HSP90 is a molecular chaperone that is involved in the folding and stabilization of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to degradation of these client proteins, resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis. This compound has also been found to activate the immune system, leading to increased T-cell infiltration into tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. The compound has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, this compound has limited solubility in aqueous solutions, which can pose challenges for certain experiments.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One area of focus could be the development of more potent and selective analogs of the compound. Another direction could be the investigation of this compound in combination with other targeted therapies or immunotherapies. Additionally, research could be conducted to explore the potential of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide is a multistep process that involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methoxybenzylamine, followed by nitration of the resulting product and subsequent reduction of the nitro group to form the final product. The synthesis method has been optimized to produce this compound in high yield and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been tested in a variety of cancer types, including breast, lung, prostate, and colon cancer. This compound has also been found to enhance the efficacy of other chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-6-7-17-13-19(24(29)26-23(17)12-16)15-27(20-8-10-22(33-2)11-9-20)25(30)18-4-3-5-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTMYWUUHOQCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


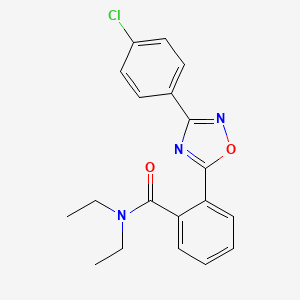
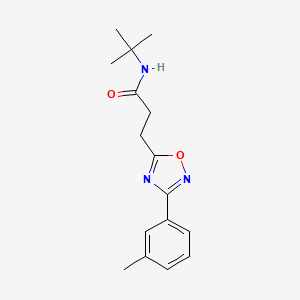
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
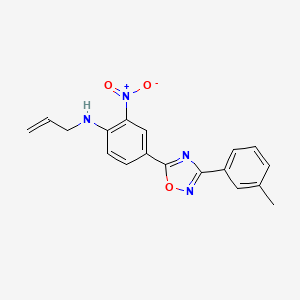


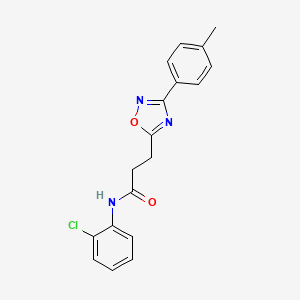
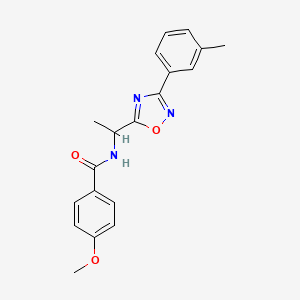
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)
